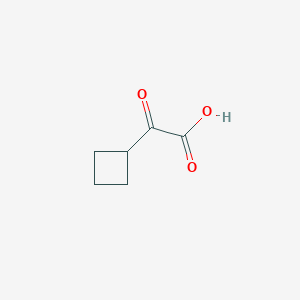

2-Cyclobutyl-2-oxoacetic acid

Description

The exact mass of the compound 2-Cyclobutyl-2-oxoacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Cyclobutyl-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclobutyl-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-5(6(8)9)4-2-1-3-4/h4H,1-3H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIQFAXBEUIRDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611227 |

Source

|

| Record name | Cyclobutyl(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13884-85-0 |

Source

|

| Record name | Cyclobutyl(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclobutyl-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Cyclobutyl-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutyl-2-oxoacetic acid, a fascinating and versatile molecule, stands at the intersection of strained ring chemistry and the biologically significant α-keto acid motif. Its unique structural features, combining a four-membered cyclobutane ring with a reactive α-keto acid functionality, make it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry.[1] The rigid, puckered nature of the cyclobutane ring can impart specific conformational constraints on molecules, a property increasingly exploited in drug design to enhance binding affinity and metabolic stability.[2][3] Concurrently, α-keto acids are pivotal intermediates in numerous metabolic pathways and are recognized for their diverse biological activities.[4][5] This guide provides a comprehensive overview of the known chemical properties, experimental data (where available), and potential applications of 2-Cyclobutyl-2-oxoacetic acid, tailored for professionals in research and drug development.

Chemical and Physical Properties

Currently, much of the available data on the physicochemical properties of 2-Cyclobutyl-2-oxoacetic acid is predicted rather than experimentally determined. These computational estimates provide a valuable starting point for handling and experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃ | [1][6] |

| Molecular Weight | 128.13 g/mol | [1][6] |

| CAS Number | 13884-85-0 | [1][6] |

| Predicted Boiling Point | 213.862 °C at 760 mmHg | [1] |

| Predicted Density | 1.323 g/cm³ | [1] |

| Predicted pKa | 2.66 ± 0.54 | [1] |

| Predicted Flash Point | 97.426 °C | [1] |

| Appearance | Not specified (likely a solid or oil) | |

| Solubility | Not specified | |

| Melting Point | Not available |

Spectroscopic Data

As of the latest literature review, detailed experimental spectroscopic data for 2-Cyclobutyl-2-oxoacetic acid has not been published. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the methine proton on the cyclobutane ring adjacent to the carbonyl group, as well as the methylene protons of the cyclobutane ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum should display distinct signals for the two carbonyl carbons (ketone and carboxylic acid), the methine carbon, and the methylene carbons of the cyclobutane ring.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretch of the carboxylic acid (broad), the C=O stretches of the ketone and carboxylic acid (typically in the range of 1680-1750 cm⁻¹), and C-H stretches of the cyclobutane ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns related to the loss of CO₂, CO, and cleavage of the cyclobutane ring.

Synthesis and Purification

A logical workflow for a potential synthesis is outlined below:

Caption: A potential synthetic workflow for 2-Cyclobutyl-2-oxoacetic acid.

Purification would likely involve standard techniques such as column chromatography on silica gel, followed by characterization to confirm the structure and purity of the final product.

Analytical Methods

For the analysis of 2-Cyclobutyl-2-oxoacetic acid, High-Performance Liquid Chromatography (HPLC) would be a suitable technique. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol, would likely provide good separation and quantification.[8] Detection could be achieved using a UV detector, monitoring at a wavelength corresponding to the carbonyl chromophore.

A general workflow for the HPLC analysis is depicted below:

Caption: A typical workflow for the HPLC analysis of 2-Cyclobutyl-2-oxoacetic acid.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of 2-Cyclobutyl-2-oxoacetic acid is currently lacking in the public domain. However, the broader classes of molecules to which it belongs, namely cyclobutane derivatives and α-keto acids, are of significant interest in drug discovery.

Cyclobutane-containing compounds have been investigated for a wide range of therapeutic applications, including as antiviral, anticancer, and anti-inflammatory agents.[2][9] The conformational rigidity imparted by the cyclobutane ring can lead to improved target binding and favorable pharmacokinetic properties.[2][3]

α-Keto acids are key metabolites in cellular metabolism, including the citric acid cycle.[10] They are involved in amino acid metabolism, and some, like α-ketoglutarate, have been shown to play roles in cellular signaling, including the regulation of mTOR and antioxidant responses.[4][5][11] It is plausible that 2-Cyclobutyl-2-oxoacetic acid, as an α-keto acid, could interact with enzymes and receptors involved in metabolic and signaling pathways.

A hypothetical signaling pathway that could be influenced by an α-keto acid is outlined below. This diagram illustrates the general role of α-keto acid dehydrogenases, which are crucial regulatory points in metabolism.

Caption: A generalized signaling pathway involving α-keto acids.

Further research is necessary to elucidate the specific biological targets and pharmacological effects of 2-Cyclobutyl-2-oxoacetic acid.

Conclusion and Future Directions

2-Cyclobutyl-2-oxoacetic acid is a molecule with significant untapped potential. While current knowledge is primarily based on predicted properties and its classification within broader chemical families, its unique structure warrants further investigation. Future research should focus on:

-

Development of robust synthetic routes: Establishing a reliable and scalable synthesis is crucial for enabling further studies.

-

Comprehensive characterization: Detailed experimental determination of its physicochemical properties and full spectroscopic analysis are needed.

-

Biological screening: A broad-based biological screening program could uncover novel therapeutic applications.

-

Mechanistic studies: Investigating its interactions with key enzymes and signaling pathways will provide a deeper understanding of its potential pharmacological effects.

As the fields of medicinal chemistry and chemical biology continue to explore novel chemical space, molecules like 2-Cyclobutyl-2-oxoacetic acid offer exciting opportunities for the development of new therapeutics and research tools. This guide serves as a foundational resource to stimulate and support these future endeavors.

References

- 1. Cas 13884-85-0,CYCLOBUTYL-OXO-ACETIC ACID | lookchem [lookchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-Cyclobutyl-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutyl-2-oxoacetic acid, a member of the alpha-keto acid family, is a molecule of interest in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a cyclobutane ring adjacent to a keto-acid moiety, presents potential for the development of novel therapeutics and other biologically active compounds.[1][2] The physical properties of this compound are fundamental to its handling, formulation, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of 2-Cyclobutyl-2-oxoacetic acid, details general experimental protocols for their determination, and situates the molecule within the broader context of the biological significance of alpha-keto acids.

Core Physical Properties

The physical properties of 2-Cyclobutyl-2-oxoacetic acid are summarized below. It is important to note that while some data is derived from computational predictions, experimental verification is crucial for application in a laboratory setting.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.126 g/mol | [1] |

| CAS Number | 13884-85-0 | [1] |

| Boiling Point | 213.862 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.323 g/cm³ (Predicted) | [1] |

| Flash Point | 97.426 °C (Predicted) | [1] |

| Melting Point | Not available | [1] |

| Solubility | Not available | [1] |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of organic acids like 2-Cyclobutyl-2-oxoacetic acid.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the crystalline 2-Cyclobutyl-2-oxoacetic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.[3]

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3]

-

Purity Check: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Apparatus: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Procedure: A small volume of 2-Cyclobutyl-2-oxoacetic acid is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer. This temperature is the boiling point at the recorded atmospheric pressure.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are selected.

-

Procedure: A small, measured amount of 2-Cyclobutyl-2-oxoacetic acid (e.g., 10 mg) is placed in a test tube.[4]

-

Solvent Addition: A small volume of the selected solvent (e.g., 1 mL) is added to the test tube.[5]

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute). The solubility is observed and recorded.[6] If the solid dissolves, it is recorded as "soluble." If it does not dissolve, it is "insoluble." If some, but not all, of the solid dissolves, it is "partially soluble."

-

Quantitative Measurement: For a more precise determination, a saturated solution is prepared, and the concentration of the dissolved solute is measured using techniques such as spectroscopy or gravimetric analysis after solvent evaporation.

Visualization of Metabolic Context

While specific signaling pathways for 2-Cyclobutyl-2-oxoacetic acid are not yet elucidated, its classification as an alpha-keto acid places it within a well-understood and vital metabolic context. Alpha-keto acids are key intermediates in the metabolism of amino acids and carbohydrates. The following diagram illustrates the central role of alpha-keto acids in cellular metabolism.

Caption: Central role of α-keto acids in intermediary metabolism.

Conclusion

This technical guide provides a foundational understanding of the physical properties of 2-Cyclobutyl-2-oxoacetic acid. While some experimental data remains to be determined, the provided protocols offer a clear path for obtaining these crucial parameters. The visualization of the metabolic role of alpha-keto acids underscores the potential biological significance of this compound class. Further research into the specific biological activities and physical characteristics of 2-Cyclobutyl-2-oxoacetic acid is warranted to fully explore its potential in drug discovery and other scientific applications.

References

- 1. Cas 13884-85-0,CYCLOBUTYL-OXO-ACETIC ACID | lookchem [lookchem.com]

- 2. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. scribd.com [scribd.com]

- 6. saltise.ca [saltise.ca]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Cyclobutyl-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 2-cyclobutyl-2-oxoacetic acid. Although a synthetic building block with limited direct experimental literature, this document compiles predicted data based on established principles of organic chemistry and spectroscopy, alongside detailed, plausible experimental protocols for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into the characteristics of this α-keto acid and facilitating its use in the synthesis of novel compounds.

Introduction

2-Cyclobutyl-2-oxoacetic acid, a member of the α-keto acid family, presents a unique structural motif combining a strained cyclobutane ring with a reactive α-keto acid functionality. Such compounds are valuable intermediates in organic synthesis, serving as precursors for a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The cyclobutyl moiety can introduce conformational constraints and specific steric bulk, which can be advantageous in designing molecules with desired biological activities. This guide details the predicted molecular structure, conformational preferences, and spectroscopic signature of 2-cyclobutyl-2-oxoacetic acid, providing a foundational understanding for its application in research and development.

Molecular Structure and Physicochemical Properties

2-Cyclobutyl-2-oxoacetic acid possesses the molecular formula C₆H₈O₃. The structure features a cyclobutane ring attached to a glyoxylic acid moiety. The presence of both a ketone and a carboxylic acid functional group on adjacent carbons makes it a highly reactive and versatile synthetic intermediate.

Table 1: Predicted Physicochemical Properties of 2-Cyclobutyl-2-oxoacetic acid

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₆H₈O₃ | - |

| Molecular Weight | 128.13 g/mol | - |

| IUPAC Name | 2-cyclobutyl-2-oxoacetic acid | - |

| CAS Number | 13884-85-0 | [1] |

| Boiling Point | 213.9 °C at 760 mmHg | [1] |

| Density | 1.323 g/cm³ | [1] |

| pKa | ~2-3 | Analogy to other α-keto acids |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | General observation for similar compounds |

Synthesis of 2-Cyclobutyl-2-oxoacetic Acid

While specific literature on the synthesis of 2-cyclobutyl-2-oxoacetic acid is scarce, a reliable and general method for the preparation of α-keto acids involves the reaction of a Grignard reagent with diethyl oxalate, followed by acidic hydrolysis. The following protocol is a detailed, plausible method for its synthesis.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from cyclobutyl bromide.

Caption: Proposed synthetic pathway for 2-cyclobutyl-2-oxoacetic acid.

Experimental Protocol

Step 1: Preparation of Cyclobutylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.

-

Initiation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. The flask is gently heated with a heat gun under a nitrogen atmosphere to activate the magnesium.

-

Grignard Formation: Dry diethyl ether is added to cover the magnesium. A solution of cyclobutyl bromide (1.0 equivalent) in dry diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. The addition rate is controlled to maintain a steady reflux.

-

Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of 2-Cyclobutyl-2-oxoacetic Acid

-

Reaction with Diethyl Oxalate: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of diethyl oxalate (1.1 equivalents) in dry diethyl ether is added dropwise, maintaining the temperature below 10 °C.

-

Quenching: After the addition, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude ethyl 2-cyclobutyl-2-oxoacetate.

-

Hydrolysis: The crude ester is refluxed with a 10% aqueous solution of hydrochloric acid for 4-6 hours.

-

Isolation and Purification: After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo to yield crude 2-cyclobutyl-2-oxoacetic acid. The product can be further purified by vacuum distillation or chromatography.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 2-cyclobutyl-2-oxoacetic acid based on the analysis of similar compounds.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~3.0-3.5 | Multiplet | 1H | -CH- (cyclobutyl) |

| ~1.8-2.4 | Multiplet | 6H | -CH₂- (cyclobutyl) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~190-200 | C=O (ketone) |

| ~160-170 | C=O (acid) |

| ~40-50 | -CH- (cyclobutyl) |

| ~20-30 | -CH₂- (cyclobutyl) |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1740-1760 | Strong | C=O stretch (ketone) |

| ~1700-1720 | Strong | C=O stretch (carboxylic acid) |

| ~2850-3000 | Medium | C-H stretch (cyclobutyl) |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 128 | [M]⁺ |

| 83 | [M - COOH]⁺ |

| 71 | [C₄H₇CO]⁺ |

| 55 | [C₄H₇]⁺ |

Molecular Conformation

The conformational preference of the cyclobutyl ring is a key feature of 2-cyclobutyl-2-oxoacetic acid's three-dimensional structure. Unlike planar depictions, cyclobutane and its derivatives adopt a puckered or "butterfly" conformation to alleviate torsional strain.[2] The degree of puckering is influenced by the substituents on the ring.

For 2-cyclobutyl-2-oxoacetic acid, the cyclobutyl ring is expected to be in a puckered conformation. The bulky 2-oxoacetic acid group will likely occupy a pseudo-equatorial position to minimize steric interactions. The relative orientation of the ketone and carboxylic acid groups will be influenced by intramolecular hydrogen bonding and electronic effects.

Computational Analysis Workflow

A computational approach can provide detailed insights into the conformational landscape of 2-cyclobutyl-2-oxoacetic acid.

References

Spectroscopic and Spectrometric Characterization of 2-Cyclobutyl-2-oxoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutyl-2-oxoacetic acid (CAS No. 13884-85-0) is a carboxylic acid containing a cyclobutane ring and a ketone functional group.[1] Its structural features make it a valuable building block in medicinal chemistry and organic synthesis.[1] A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and quality control in research and development. This technical guide provides an overview of the expected spectroscopic and spectrometric data for 2-Cyclobutyl-2-oxoacetic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to a lack of publicly available experimental data, this guide presents predicted data and general analytical methodologies.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for 2-Cyclobutyl-2-oxoacetic acid based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~3.0 - 3.5 | Multiplet | 1H | Methine proton alpha to carbonyls |

| ~1.8 - 2.4 | Multiplet | 6H | Cyclobutyl methylene protons (-CH₂) |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~190 - 205 | C | Ketone carbonyl carbon |

| ~160 - 175 | C | Carboxylic acid carbonyl carbon |

| ~40 - 55 | CH | Methine carbon |

| ~15 - 30 | CH₂ | Cyclobutyl methylene carbons |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid |

| 2850-3000 | Medium | C-H stretch | Alkane (cyclobutyl) |

| ~1740-1760 | Strong | C=O stretch | Ketone |

| ~1700-1725 | Strong | C=O stretch | Carboxylic acid |

| ~1210-1320 | Medium | C-O stretch | Carboxylic acid |

Note: Predicted absorption bands are estimates and can be influenced by the physical state of the sample and intermolecular interactions.

Table 4: Predicted Mass Spectrometry Data

| m/z | Adduct | Predicted CCS (Ų) |

| 129.05463 | [M+H]⁺ | 123.7 |

| 151.03657 | [M+Na]⁺ | 128.6 |

| 127.04007 | [M-H]⁻ | 125.9 |

| 146.08117 | [M+NH₄]⁺ | 138.1 |

| 167.01051 | [M+K]⁺ | 131.6 |

| 111.04461 | [M+H-H₂O]⁺ | 113.9 |

Data sourced from PubChemLite.[2] CCS: Collision Cross Section.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic and spectrometric data for a small organic molecule like 2-Cyclobutyl-2-oxoacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[3] The solution should be filtered into a clean NMR tube.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or higher instrument.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.[4]

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.[5]

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For a solid sample, the mull technique can be used. Grind a small amount of the compound with a mulling agent (e.g., Nujol) to create a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[6]

-

Alternatively, prepare a KBr disk by mixing the sample with dry potassium bromide and pressing it into a thin, transparent disk.[6]

-

If the sample is soluble, a solution can be prepared using a solvent that has minimal interference in the IR region of interest (e.g., CCl₄, CS₂).[6]

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.[7] The signature fragmentations for a carboxylic acid often involve the sequential loss of OH (17 mass units) and then CO (28 mass units).[8]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the structural characterization of a chemical compound using various spectroscopic techniques.

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of a chemical compound.

Conclusion

References

- 1. Cas 13884-85-0,CYCLOBUTYL-OXO-ACETIC ACID | lookchem [lookchem.com]

- 2. PubChemLite - 2-cyclobutyl-2-oxoacetic acid (C6H8O3) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. omicsonline.org [omicsonline.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

The Synthesis and Discovery of Novel Cyclobutane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif, a four-membered carbocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique puckered conformation bestow upon it a distinct three-dimensional geometry that offers significant advantages in drug design.[1] Unlike more flexible aliphatic rings, the rigid nature of the cyclobutane core can pre-organize appended pharmacophores into a bioactive conformation, leading to enhanced potency and selectivity.[1] Furthermore, the substitution of metabolically susceptible groups with a cyclobutane ring can improve the pharmacokinetic profile of drug candidates. This guide provides a comprehensive overview of the synthesis, discovery, and application of novel cyclobutane derivatives in drug development, with a focus on key experimental methodologies and data-driven insights.

Core Concepts in Cyclobutane-Driven Drug Design

The utility of the cyclobutane scaffold in medicinal chemistry stems from several key properties:

-

Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of a molecule, which can lead to a lower entropic penalty upon binding to a biological target and thus higher affinity.[1]

-

Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, making it an excellent replacement for more labile functionalities.

-

Three-Dimensional Diversity: The non-planar structure of cyclobutane allows for the precise spatial orientation of substituents, enabling the exploration of three-dimensional pharmacophore space and interaction with unique pockets in target proteins.

-

Bioisosterism: The cyclobutane ring can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or aromatic rings, to fine-tune a compound's physicochemical properties.

Synthesis of Key Cyclobutane-Containing Drugs and Intermediates

The following sections detail the synthesis of key cyclobutane-containing drugs and their intermediates, highlighting common synthetic strategies.

Carboplatin: A Second-Generation Platinum-Based Anticancer Agent

Carboplatin is a cornerstone of cancer chemotherapy, with a cyclobutane-1,1-dicarboxylate ligand that modulates the reactivity and toxicity of the platinum center compared to its predecessor, cisplatin.

Synthesis of 1,1-Cyclobutanedicarboxylic Acid

A common precursor to Carboplatin is 1,1-cyclobutanedicarboxylic acid. Its synthesis can be achieved via the condensation of diethyl malonate with 1,3-dibromopropane.

| Step | Reagents and Conditions | Product | Yield |

| 1 | Diethyl malonate, Sodium ethoxide, 1,3-dibromopropane | Diethyl 1,1-cyclobutanedicarboxylate | ~55% |

| 2 | Aqueous NaOH, then HCl | 1,1-Cyclobutanedicarboxylic acid | High |

Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

-

Preparation of Diethyl 1,1-cyclobutanedicarboxylate: To a solution of sodium ethoxide in absolute ethanol, diethyl malonate is added. The mixture is then treated with 1,3-dibromopropane. After the addition is complete, the reaction mixture is refluxed. The ethanol is removed by distillation, and the residue is treated with water. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried and concentrated. The crude product is then purified by distillation under reduced pressure.[2]

-

Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid: The diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by heating with a solution of sodium hydroxide. After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the dicarboxylic acid. The product is collected by filtration, washed with cold water, and dried.[3]

Final Synthesis of Carboplatin

Carboplatin is synthesized from cis-diamminediaquaplatinum(II) nitrate and the disodium salt of 1,1-cyclobutanedicarboxylic acid.

| Step | Reagents and Conditions | Product | Yield |

| 1 | cis-diamminediiodoplatinum(II), Silver nitrate | cis-diamminediaquaplatinum(II) nitrate | Intermediate |

| 2 | cis-diamminediaquaplatinum(II) nitrate, 1,1-cyclobutanedicarboxylic acid, NaOH | Carboplatin | >80% |

Experimental Protocol: Synthesis of Carboplatin

-

Preparation of cis-diamminediaquaplatinum(II) nitrate: A suspension of cis-diamminediiodoplatinum(II) in water is treated with a solution of silver nitrate. The mixture is stirred in the dark. The silver iodide precipitate is removed by filtration.

-

Formation of Carboplatin: The filtrate containing cis-diamminediaquaplatinum(II) nitrate is treated with a solution of 1,1-cyclobutanedicarboxylic acid that has been neutralized with sodium hydroxide. The mixture is stirred, and the resulting white precipitate of Carboplatin is collected by filtration, washed with water, and dried.[4]

Boceprevir: A Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor

Boceprevir is a potent inhibitor of the HCV NS3/4A protease and features a key (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid intermediate.

Synthesis of the Bicyclic Proline Intermediate

The synthesis of this complex intermediate often involves a multi-step sequence starting from a chiral precursor.

| Step | Starting Material | Key Transformation | Product |

| 1 | 3-Carene | Ozonolysis and subsequent transformations | (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivative |

| 2 | Amino protection and functional group manipulations | Esterification and deprotection | (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride |

Experimental Protocol: Synthesis of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

A detailed synthetic route starting from cis-cypermethric acid, a readily available insecticide ingredient, has been reported. This approach utilizes the existing stereochemistry of the starting material to achieve a diastereoselective synthesis of the proline moiety.[5]

-

Amino Protection: 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride is treated with an amino-protecting group, such as di-tert-butyl dicarbonate (Boc-anhydride), in the presence of a base.[6]

-

Chiral Resolution/Asymmetric Synthesis: Chiral induction is achieved through various methods, including the use of a chiral auxiliary or an asymmetric catalyst, to obtain the desired (1R, 2S, 5S) stereoisomer.[6]

-

Esterification and Deprotection: The carboxylic acid is converted to its methyl ester, and the amino protecting group is subsequently removed under acidic conditions to yield the final hydrochloride salt.[7]

Apalutamide: A Non-steroidal Androgen Receptor Inhibitor

Apalutamide is used in the treatment of prostate cancer and contains a spirocyclic cyclobutane core.

Synthesis of the Apalutamide Core Structure

The synthesis of Apalutamide involves the construction of a thiohydantoin ring from key cyclobutane-containing intermediates.

| Step | Reagents and Conditions | Key Intermediate |

| 1 | 4-Amino-2-fluoro-N-methylbenzamide, 1-bromocyclobutane-1-carboxylic acid, Base | 4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide |

| 2 | Intermediate from Step 1, Activating agent (e.g., SOCl2), 5-amino-3-(trifluoromethyl)picolinonitrile, Thiophosgene | Apalutamide |

Experimental Protocol: Synthesis of Apalutamide

-

Alkylation: 4-Amino-2-fluoro-N-methylbenzamide is reacted with 1-bromocyclobutane-1-carboxylic acid in a polar aprotic solvent such as dioxane in the presence of an organic base like triethylamine at elevated temperatures (e.g., 60°C).[8]

-

Thiohydantoin Formation: The resulting intermediate, 4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide, is activated, for example, by conversion to an ester. This activated intermediate is then reacted with 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile in a suitable solvent mixture, such as isopropyl acetate and DMSO, at reflux to form the thiohydantoin ring of Apalutamide.[8] An alternative one-pot procedure involves reacting the carboxylic acid intermediate with 5-amino-3-(trifluoromethyl)picolinonitrile and thiophosgene.[9]

Signaling Pathways and Biological Targets

The rational design of cyclobutane derivatives is guided by an understanding of their biological targets and the signaling pathways in which they are involved.

Androgen Receptor (AR) Signaling

Apalutamide is a potent antagonist of the androgen receptor. The AR signaling pathway is a key driver of prostate cancer progression.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101475600A - Novel method for synthesizing antineoplastic medicament carboplatin - Google Patents [patents.google.com]

- 5. aurigeneservices.com [aurigeneservices.com]

- 6. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]

- 7. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 8. data.epo.org [data.epo.org]

- 9. caod.oriprobe.com [caod.oriprobe.com]

An In-depth Technical Guide to 2-Cyclobutyl-2-oxoacetic Acid (CAS 13884-85-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutyl-2-oxoacetic acid, also identified by CAS number 13884-85-0, is a carboxylic acid featuring a cyclobutane ring and a ketone functional group.[1] This unique structural combination makes it a valuable building block in organic synthesis and medicinal chemistry. Its reactivity allows for the synthesis of diverse heterocyclic and biologically active compounds, positioning it as a key intermediate in the exploration of novel therapeutic agents.[1] This document provides a comprehensive overview of its chemical and physical properties, plausible synthetic and analytical methodologies, and a discussion of its potential, albeit currently underexplored, biological significance.

Chemical Structure and Properties

The structural and physicochemical properties of 2-cyclobutyl-2-oxoacetic acid are summarized below.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| CAS Number | 13884-85-0 |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | 2-cyclobutyl-2-oxoacetic acid |

| Synonyms | Cyclobutyl-oxo-acetic acid |

| SMILES | O=C(C(=O)O)C1CCC1 |

| InChI | InChI=1S/C6H8O3/c7-5(6(8)9)4-2-1-3-4/h4H,1-3H2,(H,8,9) |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 213.862 °C at 760 mmHg | [1] |

| Density | 1.323 g/cm³ | [1] |

| Flash Point | 97.426 °C | [1] |

| pKa (Predicted) | 2.66 ± 0.54 | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Experimental Protocols

Proposed Synthesis Routes

Two common strategies for the synthesis of α-keto acids that can be adapted for 2-cyclobutyl-2-oxoacetic acid are the oxidation of a corresponding methyl ketone and the reaction of a Grignard reagent with diethyl oxalate.

3.1.1. Oxidation of Cyclobutyl Methyl Ketone

This method involves the oxidation of the methyl group of cyclobutyl methyl ketone to a carboxylic acid.

-

Reaction Scheme:

-

Detailed Protocol:

-

Reactants: Cyclobutyl methyl ketone (1.0 eq), and a suitable oxidizing agent such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).

-

Solvent: A suitable solvent that is inert to the oxidizing conditions, such as a mixture of t-butanol and water.

-

Procedure: a. Dissolve cyclobutyl methyl ketone in the chosen solvent system in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. b. Slowly add the oxidizing agent to the solution. The reaction may be exothermic and require cooling in an ice bath. c. After the addition is complete, heat the mixture to reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography). d. Upon completion, cool the reaction mixture to room temperature. e. Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if KMnO₄ was used, until the purple color disappears. f. Acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 2. g. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). h. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-cyclobutyl-2-oxoacetic acid can be purified by recrystallization or column chromatography.

-

3.1.2. Grignard Reaction with Diethyl Oxalate

This approach utilizes a Grignard reagent prepared from a cyclobutyl halide, which then reacts with diethyl oxalate.

-

Reaction Scheme:

-

Detailed Protocol:

-

Grignard Reagent Preparation: a. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. b. Add a solution of cyclobutyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should be initiated with gentle heating if necessary. c. Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

-

Reaction with Diethyl Oxalate: a. In a separate flask under an inert atmosphere, dissolve diethyl oxalate in anhydrous diethyl ether and cool the solution in an ice-salt bath. b. Add the freshly prepared cyclobutylmagnesium bromide solution dropwise to the diethyl oxalate solution, maintaining the low temperature. c. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Hydrolysis and Workup: a. Quench the reaction by slowly adding it to a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. b. Separate the organic layer and extract the aqueous layer with diethyl ether. c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-cyclobutyl-2-oxoacetate. d. Hydrolyze the ester by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidification.

-

Purification: Purify the final product by extraction and subsequent recrystallization or column chromatography.

-

Proposed Analytical Methods

The analysis of 2-cyclobutyl-2-oxoacetic acid can be performed using standard analytical techniques, potentially requiring derivatization for enhanced detection.

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: Separation of the compound based on its interaction with a stationary phase, followed by detection. Due to the lack of a strong chromophore, derivatization is often necessary for sensitive UV detection.

-

Derivatization Agent: A common derivatizing agent for α-keto acids is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid to form a fluorescent quinoxalinone derivative.

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a fluorescence or UV detector.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Protocol:

-

Sample Preparation: Prepare a standard solution of 2-cyclobutyl-2-oxoacetic acid in a suitable solvent (e.g., water or methanol).

-

Derivatization: Mix the sample with the DMB solution and a reducing agent (e.g., 2-mercaptoethanol) and heat to induce the reaction.

-

Injection: Inject the derivatized sample into the HPLC system.

-

Detection: Monitor the elution of the derivatized product using a fluorescence detector (with appropriate excitation and emission wavelengths) or a UV detector.

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of 2-cyclobutyl-2-oxoacetic acid in the sample.

-

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway modulations have been reported for 2-cyclobutyl-2-oxoacetic acid, the broader classes of cyclobutane-containing compounds and α-keto acids are known to possess diverse biological effects. Cyclobutane moieties are present in a number of approved drugs, including anticancer and antiviral agents.[2] α-Keto acids are key metabolites in various cellular processes and have been investigated for their therapeutic potential.

Given the structural features of 2-cyclobutyl-2-oxoacetic acid, it is plausible that it could interact with various biological targets. For illustrative purposes, a hypothetical signaling pathway is presented below, depicting how a small molecule of this nature could potentially exert an anticancer effect by inhibiting a key kinase in a cancer-related pathway.

This diagram illustrates a hypothetical scenario where 2-cyclobutyl-2-oxoacetic acid acts as an inhibitor of a kinase (e.g., RAF) in the MAPK/ERK signaling pathway, a critical pathway often dysregulated in cancer. Inhibition at this stage would block downstream signaling, ultimately leading to a decrease in cell proliferation and survival.

Experimental Workflow for Biological Evaluation

To investigate the potential biological activity of 2-cyclobutyl-2-oxoacetic acid, a standard experimental workflow can be employed.

This workflow begins with in vitro cell-based assays to assess the general cytotoxicity of the compound against, for example, a panel of cancer cell lines. If significant activity is observed, further studies would focus on identifying the molecular target and elucidating the mechanism of action by analyzing its effects on relevant signaling pathways. Promising in vitro results would then warrant further investigation in in vivo animal models.

Conclusion

2-Cyclobutyl-2-oxoacetic acid (CAS 13884-85-0) is a chemical entity with considerable potential as a scaffold in the design and synthesis of novel molecules with biological activity. While its own biological profile remains to be characterized, its structural relationship to known bioactive classes of compounds suggests that it is a promising candidate for further investigation in drug discovery programs. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to produce and characterize this compound, paving the way for a thorough exploration of its therapeutic potential.

References

Reactivity Profile of α-Keto Acids with a Cyclobutane Moiety: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of α-keto acids incorporating a cyclobutane ring. Particular emphasis is placed on the unique reactivity conferred by the strained four-membered ring and the potential of these scaffolds in medicinal chemistry.

Synthesis of Chiral Cyclobutane α-Keto Acids

A robust and modular synthetic route to chiral cyclobutane α-keto acids has been developed, commencing from the readily available terpene myrtenal. This pathway allows for the introduction of diverse substituents, making it highly valuable for creating libraries of compounds for drug discovery. The key steps involve an 8-aminoquinoline-directed C(sp²)–H arylation followed by an ozonolysis-based ring opening.[1][2][3][4]

Overall Synthetic Workflow

The synthesis begins with the oxidation of myrtenal to myrtenoic acid, followed by the installation of an 8-aminoquinoline (AQ) directing group. The core diversification step is a palladium-catalyzed C(sp²)–H arylation of the vinyl group. Subsequent removal of the directing group and ozonolysis of the double bond furnishes the desired chiral cyclobutane α-keto acid.

Caption: Synthetic workflow for chiral cyclobutane α-keto acids.

Experimental Protocols

1.2.1. 8-Aminoquinoline-Directed C(sp²)–H Arylation

This pivotal step allows for the introduction of a wide array of aryl and heteroaryl groups.[1][5] The reaction is typically performed using a palladium catalyst, a silver salt as an oxidant, and a base additive.

-

Reaction Setup: A vial is charged with the 8-AQ amide of myrtenoic acid, the aryl iodide (3 equivalents), Pd(OAc)₂ (5 mol%), AgOAc (2 equivalents), and NaOAc (1 equivalent).

-

Solvent: Dry dichloroethane (DCE) is added.

-

Atmosphere: The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

Conditions: The reaction mixture is heated to 100 °C for 24 hours.

-

Work-up and Purification: After cooling, the mixture is filtered, concentrated, and purified by silica gel chromatography.[1][6]

1.2.2. Ozonolysis for Ring Opening

The final step to form the α-keto acid involves the oxidative cleavage of the double bond in the arylated myrtenoic acid derivative.[1][3]

-

Procedure: The arylated myrtenoic acid derivative is dissolved in a suitable solvent (e.g., a mixture of CH₂Cl₂ and MeOH) and cooled to -78 °C. Ozone is then bubbled through the solution until a persistent blue color is observed.

-

Quenching: The reaction is quenched with a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), and allowed to warm to room temperature.

-

Work-up: The solvent is removed in vacuo, and the crude product is purified, often by simple extraction, to yield the final cyclobutane α-keto acid.[1][3]

Quantitative Data: Optimization of C-H Arylation

The yield of the C-H arylation step is highly dependent on the reaction conditions. The following table summarizes the optimization data for the reaction of the 8-AQ amide of myrtenoic acid with 4-iodoanisole.[1]

| Entry | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |

| 1 | - | Various | 110 | 16 | 100 | 50 |

| 2 | NaOAc (0.2) | Various | 110 | 16 | 90 | 56 |

| 3 | NaOAc (0.2) | Various | 100 | 24 | 82 | 61 |

| 4 | NaOAc (1.0) | Various | 100 | 24 | 78 | 68 |

| 5 | NaOAc (1.0) | DCE | 100 | 24 | 81 | 75 |

Reactivity Profile

The reactivity of α-keto acids with a cyclobutane moiety is governed by the interplay between the inherent reactivity of the α-keto acid functionality and the ring strain of the cyclobutane.

Keto-Enol Tautomerism

A key feature of these molecules is their keto-enol tautomerism. The equilibrium between the keto and enol forms of 2-oxocyclobutanecarboxylic acid has been quantitatively studied in aqueous solution.[7]

Caption: Keto-enol tautomerism of 2-oxocyclobutanecarboxylic acid.

The presence of the strained cyclobutane ring has a significant impact on the acidity and the keto-enol equilibrium compared to larger ring systems.[7] The enol form of the 2-oxocyclobutanecarboxylate ion is remarkably more acidic than its cyclopentyl counterpart, an effect attributed to the increased s-character of the exocyclic bonds in the smaller ring.[7] However, the equilibrium constant for enolization is lower, reflecting the difficulty of introducing a double bond into the strained four-membered ring.[7][8]

Quantitative Data on Keto-Enol Equilibrium and Acidity [7]

| Compound | pKE (Keto-Enol) | pKa (Keto) | pKa (Enol) |

| 2-Oxocyclobutanecarboxylic acid | 3.65 | 3.53 | 0.88 |

| 2-Oxocyclopentanecarboxylic acid | 1.65 | 3.80 | 2.15 |

Expected Reactivity

While specific studies on the full reactivity profile of cyclobutane α-keto acids are limited, their behavior can be predicted based on the known chemistry of α-keto acids and cyclobutanes.

-

Decarboxylation: α-keto acids can undergo decarboxylation, although typically under harsher conditions than β-keto acids. The presence of the strained cyclobutane ring may influence the energetics of this process.

-

Reduction: The keto group can be reduced to a secondary alcohol using various reducing agents, providing access to chiral α-hydroxy acids with a cyclobutane moiety.

-

Nucleophilic Addition: The ketone carbonyl is susceptible to attack by nucleophiles, allowing for further functionalization of the cyclobutane ring.

-

Ring Strain-Driven Reactions: The inherent strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under thermal, acidic, or metal-catalyzed conditions. The presence of the α-keto acid functionality can influence the regioselectivity of such ring-opening reactions.

Applications in Drug Development

Cyclobutane-containing molecules are of significant interest in medicinal chemistry due to their conformational rigidity and metabolic stability. While α-keto acids with a cyclobutane moiety are an emerging class of compounds, related cyclobutane carboxylic acid derivatives have shown promise as potent and selective inhibitors of integrin signaling pathways, which are implicated in cancer progression and metastasis.[9][10][11]

Cyclobutane Scaffolds as Integrin Antagonists

Cyclobutane-based RGD (Arginine-Glycine-Aspartic acid) mimetics have been synthesized and evaluated as antagonists of αvβ3 and αIIbβ3 integrins.[9][10][11] The cyclobutane core serves as a rigid scaffold to orient the pharmacophoric groups in a bioactive conformation.

Biological Data for a Lead Cyclobutane-Based Integrin Antagonist [9]

| Compound | αvβ3 IC₅₀ (nM) | αIIbβ3 IC₅₀ (nM) |

| Lead Compound | 120 | 2500 |

Integrin Signaling Pathway

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cell adhesion, migration, proliferation, and survival.[12][13][14][15][16] Dysregulation of integrin signaling is a hallmark of many cancers. The development of small molecule antagonists that can block these pathways is a promising therapeutic strategy.

Caption: Simplified integrin signaling pathway and potential point of inhibition.

The modular synthesis of chiral cyclobutane α-keto acids opens up the possibility of creating novel integrin antagonists. The α-keto acid moiety could serve as a key binding element or be further functionalized to optimize potency and selectivity.

Conclusion

α-Keto acids bearing a cyclobutane ring represent a fascinating and underexplored class of molecules. The synthetic routes now available provide access to a wide range of derivatives with controlled stereochemistry. The interplay of the strained four-membered ring and the α-keto acid functionality results in a unique reactivity profile, particularly with respect to keto-enol tautomerism and acidity. The proven success of related cyclobutane scaffolds in targeting integrin signaling pathways highlights the significant potential of these compounds in the development of novel therapeutics. Further exploration of the reactivity and biological activity of this compound class is warranted and promises to yield exciting discoveries in both chemistry and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. A Study of an 8-Aminoquinoline-Directed C(sp2)-H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The 2-oxocyclobutanecarboxylic acid keto-enol system in aqueous solution: a remarkable acid-strengthening effect of the cyclobutane ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy [mdpi.com]

- 11. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Integrin signalling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. sinobiological.com [sinobiological.com]

- 15. Integrin - Wikipedia [en.wikipedia.org]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to 2-Cyclobutyl-2-oxoacetic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclobutyl-2-oxoacetic acid, a versatile building block, holds significant potential in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a strained cyclobutane ring with a reactive α-keto acid moiety, make it a valuable precursor for the synthesis of a diverse array of heterocyclic and biologically active molecules. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of 2-Cyclobutyl-2-oxoacetic acid, with a focus on its application in the development of novel chemical entities.

Introduction

2-Cyclobutyl-2-oxoacetic acid (also known as cyclobutyl-oxo-acetic acid) is a chemical compound with the molecular formula C₆H₈O₃.[1] It belongs to the class of α-keto acids, which are characterized by a ketone functional group adjacent to a carboxylic acid. The presence of the cyclobutane ring introduces conformational rigidity and a specific three-dimensional architecture, which can be exploited to influence the pharmacological properties of target molecules.[1] This compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in the construction of heterocyclic scaffolds that are prevalent in many pharmaceutical agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Cyclobutyl-2-oxoacetic acid is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 13884-85-0 | [1] |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.12 g/mol | [1] |

| Boiling Point | 213.862°C at 760 mmHg | [1] |

| Flash Point | 97.426°C | [1] |

| Density | 1.323 g/cm³ | [1] |

| pKa (Predicted) | 2.66 ± 0.54 | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis of 2-Cyclobutyl-2-oxoacetic acid

While specific, detailed experimental protocols for the synthesis of 2-Cyclobutyl-2-oxoacetic acid are not extensively documented in publicly available literature, a general synthetic strategy can be inferred from the reactions of similar α-keto acids. A plausible route involves the oxidation of a suitable precursor, such as 2-cyclobutyl-2-hydroxyacetic acid.

A generalized workflow for the synthesis of α-keto acids is depicted below. This typically involves the oxidation of an α-hydroxy acid or a related derivative.

Caption: Generalized synthetic workflow for α-keto acids.

Role in Organic Synthesis: Synthesis of Heterocycles

2-Cyclobutyl-2-oxoacetic acid is a valuable precursor for the synthesis of various heterocyclic compounds. The dual reactivity of the α-keto and carboxylic acid functionalities allows for a range of cyclization reactions. A key application is in the synthesis of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules.

Illustrative Reaction: Synthesis of a Dihydropyrazine Derivative

While a specific protocol for 2-Cyclobutyl-2-oxoacetic acid is not available, a representative reaction involves the condensation of an α-keto acid with a 1,2-diamine to form a dihydropyrazine derivative. This reaction serves as a foundational method for constructing this class of heterocycles.

Reaction Scheme:

The general workflow for this type of condensation reaction is illustrated in the following diagram:

Caption: General workflow for dihydropyrazine synthesis.

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol for the condensation of an α-keto acid with a diamine, which can be adapted for 2-Cyclobutyl-2-oxoacetic acid.

Materials:

-

2-Cyclobutyl-2-oxoacetic acid (1 equivalent)

-

1,2-Diaminobenzene (1 equivalent)

-

Ethanol or a suitable solvent

-

Catalytic amount of acid (e.g., acetic acid)

Procedure:

-

Dissolve 2-Cyclobutyl-2-oxoacetic acid in ethanol in a round-bottom flask.

-

Add 1,2-diaminobenzene to the solution.

-

Add a catalytic amount of acetic acid.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired dihydropyrazine derivative.

Note: This is a general procedure and optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary to achieve high yields.

Applications in Drug Development

The cyclobutane moiety is increasingly recognized for its favorable properties in drug design.[2] It can act as a bioisostere for other groups, improve metabolic stability, and provide a rigid scaffold to orient pharmacophoric elements. 2-Cyclobutyl-2-oxoacetic acid, as a precursor to molecules incorporating this ring system, is therefore of significant interest in the development of new therapeutic agents. Its utility lies in its ability to contribute to the synthesis of novel compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing the efficacy and safety of drug candidates.[1]

Conclusion

2-Cyclobutyl-2-oxoacetic acid is a valuable and reactive intermediate in organic synthesis. Its ability to serve as a precursor for a variety of heterocyclic structures, particularly those containing nitrogen, underscores its importance in medicinal chemistry and drug discovery. While detailed experimental protocols and quantitative data for this specific molecule are not widely available in the public domain, the principles of α-keto acid chemistry provide a solid foundation for its application in the synthesis of novel and potentially bioactive compounds. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.

References

Thermal decomposition pathway of 2-Cyclobutyl-2-oxoacetic acid

An In-depth Technical Guide to the Thermal Decomposition Pathway of 2-Cyclobutyl-2-oxoacetic Acid

Disclaimer: To date, specific experimental studies on the thermal decomposition of 2-Cyclobutyl-2-oxoacetic acid have not been extensively reported in the peer-reviewed literature. The following guide is a scientifically informed projection based on established principles of organic chemistry, including the known thermal behavior of α-keto acids and cyclobutane derivatives. The proposed pathways, intermediates, and quantitative data are intended to serve as a theoretical framework for future research.

Introduction

2-Cyclobutyl-2-oxoacetic acid is an organic compound featuring a cyclobutane ring, an α-keto group, and a carboxylic acid moiety. This unique combination of functional groups suggests a complex thermal decomposition profile, relevant to its stability, potential degradation products, and applications in drug development and organic synthesis where thermal stress may be a factor. Understanding its thermal decomposition is crucial for predicting its behavior in various chemical processes and for identifying potential reactive intermediates. This guide outlines a hypothesized thermal decomposition pathway and provides detailed, generalized experimental protocols for its investigation.

Hypothesized Thermal Decomposition Pathway

The thermal decomposition of 2-Cyclobutyl-2-oxoacetic acid is proposed to occur in a multi-step process, initiated by decarboxylation, followed by the fragmentation of the cyclobutane ring.

Step 1: Decarboxylation

As an α-keto acid, the initial and most facile thermal decomposition step is expected to be the loss of carbon dioxide (CO₂) from the carboxylic acid group.[1] This decarboxylation reaction is a common pathway for α-keto acids upon heating and is predicted to yield cyclobutanecarbaldehyde as the primary intermediate.[1][2]

Step 2: Ring Opening and Fragmentation of Cyclobutanecarbaldehyde

The cyclobutane ring in the resulting cyclobutanecarbaldehyde intermediate is subject to thermal cleavage due to significant ring strain.[3] The pyrolysis of cyclobutane and its derivatives typically proceeds through a diradical intermediate.[4][5] In this case, the C-C bond cleavage would lead to a diradical species that can subsequently undergo rearrangement and fragmentation. A plausible pathway involves the formation of ethene and propenal (acrolein) as the final stable products. This is analogous to the thermal decomposition of similar cyclic structures like cyclobutanol, which yields ethene and acetaldehyde.[6]

The overall hypothesized pathway is visualized in the diagram below.

Experimental Protocols

To validate the hypothesized pathway and quantify the thermal stability of 2-Cyclobutyl-2-oxoacetic acid, a combination of thermal analysis and product identification techniques is recommended.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on the thermal stability and energetic changes associated with decomposition.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, mass loss at each stage, and the enthalpy of decomposition.

Instrumentation: A simultaneous TGA/DSC instrument.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Cyclobutyl-2-oxoacetic acid into an alumina or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the instrument.

-

Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min to prevent oxidative decomposition.[7]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[8]

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (Tonset) and the percentage of mass loss for each decomposition step.

-

From the first derivative of the TGA curve (DTG), identify the temperature of the maximum rate of mass loss (Tpeak).

-

From the DSC curve, identify endothermic or exothermic peaks corresponding to decomposition events and calculate the enthalpy change (ΔH) for each event.[8]

-

Product Identification: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[9][10]

Objective: To separate and identify the chemical structures of the decomposition products.

Instrumentation: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (approximately 100-500 µg) of 2-Cyclobutyl-2-oxoacetic acid into a pyrolysis sample cup.[10]

-

Pyrolysis Program:

-

Insert the sample into the pyrolysis furnace.

-

Rapidly heat the sample to a temperature determined from the TGA results (e.g., just above the Tpeak of the main decomposition event). A typical pyrolysis temperature ranges from 500 °C to 800 °C.[9]

-

Hold at the pyrolysis temperature for a short duration (e.g., 15-30 seconds) to ensure complete decomposition.

-

-

GC-MS Analysis:

-

The volatile pyrolysis products (pyrolysate) are swept by a carrier gas (e.g., Helium) from the pyrolyzer into the GC injection port.

-

Gas Chromatography: Separate the components of the pyrolysate using a suitable capillary column (e.g., a non-polar or mid-polar column) and a temperature gradient program (e.g., 40 °C hold for 2 min, then ramp at 10 °C/min to 280 °C).

-

Mass Spectrometry: As components elute from the GC column, they are ionized (typically by electron ionization) and fragmented. A mass spectrum is recorded for each component.

-

-

Data Analysis:

-

Identify the chemical structure of each separated component by comparing its mass spectrum to a reference library (e.g., NIST/Wiley).

-

Quantify the relative abundance of each product from the peak areas in the GC chromatogram.

-

The logical workflow for these experimental procedures is illustrated in the diagram below.

Predicted Quantitative Data

The following tables present the expected format for the quantitative data that would be obtained from the experimental procedures described above. The values are illustrative placeholders.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Step 1 (Decarboxylation) | Step 2 (Ring Fragmentation) |

| Onset Temperature (Tonset) | ~180 - 220 °C | ~350 - 450 °C |

| Peak Temperature (Tpeak) | ~210 - 250 °C | ~400 - 500 °C |

| Mass Loss (%) | ~34.3% (Theoretical for CO₂) | ~65.7% |

| Residual Mass (%) | - | < 2% |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Decomposition Step | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Process Type |

| Step 1 (Decarboxylation) | ~215 °C | -150 to -250 | Endothermic |

| Step 2 (Ring Fragmentation) | ~420 °C | -300 to -500 | Endothermic |

Table 3: Pyrolysis-GC-MS Product Identification

| Retention Time (min) | Identified Compound | Proposed Origin | Relative Abundance (%) |

| (example) 1.8 | Ethene | Ring Fragmentation | 40-50 |

| (example) 2.5 | Propenal (Acrolein) | Ring Fragmentation | 40-50 |

| (example) 4.1 | Cyclobutanecarbaldehyde | Intermediate | 1-5 (unreacted) |

| (various) | Minor Products | Side Reactions | < 5 |

Conclusion

The thermal decomposition of 2-Cyclobutyl-2-oxoacetic acid is projected to be a multi-step process initiated by a characteristic α-keto acid decarboxylation, followed by the thermal fragmentation of the strained cyclobutane ring. The primary predicted products are carbon dioxide, ethene, and propenal. This proposed pathway provides a solid foundation for further experimental investigation. The detailed protocols for TGA/DSC and Py-GC-MS outlined herein offer a comprehensive approach to empirically determine the thermal stability, decomposition kinetics, and product distribution for this compound. Such data are invaluable for professionals in chemical synthesis and drug development, enabling informed decisions regarding handling, storage, and reaction conditions.

References

- 1. Keto acid - Wikipedia [en.wikipedia.org]

- 2. Glyoxylic acid - Wikipedia [en.wikipedia.org]

- 3. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Biological activity of small molecules containing cyclobutane rings

A Technical Guide for Researchers, Scientists, and Drug Development Professionals